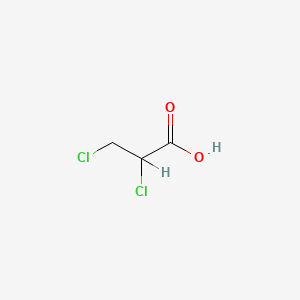
2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one
Overview
Description
2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one is an organic compound with the molecular formula C8H12O3. It is a colorless to yellow liquid that is sensitive to air and heat. This compound is primarily used as a building block in organic synthesis, particularly in the preparation of β-dicarbonyl compounds .
Mechanism of Action
Target of Action
The primary targets of 2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one are aliphatic and aromatic alcohols, amines, and thiols . This compound is used as a reactant for the synthesis of acetoacetic esters from these targets .
Mode of Action
This compound: interacts with its targets through acetoacetylation . This process involves the addition of an acetoacetyl group to the target molecule, altering its structure and function.
Biochemical Pathways
The acetoacetylation process facilitated by This compound affects various biochemical pathways. The addition of the acetoacetyl group can lead to the formation of β-dicarbonyl compounds , which are involved in numerous biochemical reactions and pathways.
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound Its chemical properties such as its molecular weight (15618) and its liquid state at room temperature suggest that it may have good bioavailability .
Result of Action
The acetoacetylation of target molecules by This compound results in the formation of acetoacetic esters . These esters can then participate in further reactions, leading to a variety of molecular and cellular effects.
Action Environment
The action of This compound can be influenced by environmental factors. For instance, it should be stored under inert gas and away from heat to maintain its stability . The compound’s reactivity and efficacy may also be affected by the pH and temperature of its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one typically involves the reaction of diketene with acetone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Diketene+Acetone→this compound
The reaction is usually conducted at a low temperature to prevent decomposition and to maximize yield .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where diketene and acetone are combined under controlled conditions. The reaction mixture is then purified through distillation or crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of β-dicarbonyl compounds, which are important intermediates in organic synthesis
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products
Comparison with Similar Compounds
Similar Compounds
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: This compound is similar in structure but has different reactivity and applications.
Acetoacetic ester: Another related compound used in the synthesis of β-dicarbonyl compounds.
Uniqueness
This compound is unique due to its stability and reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions under mild conditions sets it apart from other similar compounds .
Properties
IUPAC Name |
2,2,5,6-tetramethyl-1,3-dioxin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-5-6(2)10-8(3,4)11-7(5)9/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEPEQVPVAXLSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(OC1=O)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90336981 | |
| Record name | 2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90336981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87769-39-9 | |
| Record name | 2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90336981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















